molecular formula C12H15N3S B13429791 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine

Cat. No.: B13429791
M. Wt: 233.33 g/mol
InChI Key: ZTEOFHSVOJKIEN-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine is a heterocyclic compound that features a pyridazine ring substituted with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Diels-Alder reaction, which involves the cyclization of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers good functional group compatibility and high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine is unique due to its specific combination of a pyridazine ring with a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

2-methyl-2-(6-thiophen-2-ylpyridazin-3-yl)propan-1-amine

InChI

InChI=1S/C12H15N3S/c1-12(2,8-13)11-6-5-9(14-15-11)10-4-3-7-16-10/h3-7H,8,13H2,1-2H3

InChI Key

ZTEOFHSVOJKIEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=NN=C(C=C1)C2=CC=CS2

Origin of Product

United States

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